molecular formula C22H33N5O B5579804 3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline

3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline

Cat. No.: B5579804
M. Wt: 383.5 g/mol
InChI Key: GGIKQCOOFCTBPJ-UHFFFAOYSA-N
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Description

3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C22H33N5O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.26851069 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Chemical Synthesis and Derivative Formation : Research on compounds structurally similar to the query demonstrates a broad interest in synthesizing derivatives with varied potential applications. For instance, studies have explored the synthesis of 1,4-dihydropyridine derivatives and their reactions to produce imidazolones and α-(piperidin-4-yl)glycine derivatives, indicating the versatility of related compounds in generating pharmacologically relevant structures (Stanovnik et al., 2002).

Applications in Imaging and Diagnosis

Imaging and Diagnostic Applications : The development of mixed ligand fac-tricarbonyl complexes using imidazole-based structures for potential imaging and diagnostic applications showcases the intersection of chemistry and biomedical sciences. Such studies hint at the use of complex molecules in enhancing imaging techniques, potentially including those related to the queried compound (Mundwiler et al., 2004).

Catalytic and Synthetic Utility

Catalysis and Synthetic Utility : Research into the catalytic roles and synthetic utility of related compounds, including transformations into imidazoles and the generation of structurally diverse libraries, underscores the significance of these chemical structures in facilitating complex chemical reactions. This line of inquiry suggests potential areas of application for the queried compound in catalysis and synthetic organic chemistry (Roman, 2013).

Enabling Drug Design and Development

Drug Design and Development : The exploration of imidazoline and related structures in drug design, particularly as GPIIb/IIIa integrin antagonists, highlights the pharmaceutical relevance of these chemical frameworks. Such research points to the potential of structurally similar compounds in contributing to the development of new therapeutic agents (Hayashi et al., 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many amines, like dimethylaminopropylamine, are known to be skin irritants .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O/c1-24(2)12-6-13-26-16-11-23-21(26)18-9-14-27(15-10-18)22(28)19-7-5-8-20(17-19)25(3)4/h5,7-8,11,16-18H,6,9-10,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIKQCOOFCTBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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